![molecular formula C36H54ClCrN2O2- B1143170 (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride CAS No. 164931-83-3](/img/structure/B1143170.png)
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chiral chromium(III) complex is a member of the salen (salicylaldehyde-ethylenediamine) ligand family, distinguished by its 3,5-di-tert-butyl substituents and (1R,2R)-cyclohexanediamine backbone. Its structure imparts steric bulk and electronic tuning, making it a versatile catalyst in asymmetric synthesis. Key properties include:
- Molecular formula: [C₃₆H₅₂N₂O₂]CrCl
- Molecular weight: 632.28 g/mol
- Appearance: Brown powder
- Melting point: >350°C .
The tert-butyl groups enhance solubility in organic solvents, while the rigid cyclohexane backbone enforces a well-defined chiral environment. This compound has been referenced in studies on oxidation reactions and ligand design .
Wirkmechanismus
Target of Action
The primary target of this compound is the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . It acts as a catalyst in these reactions, facilitating the conversion of these compounds.
Mode of Action
The compound interacts with its targets by acting as a catalyst . It facilitates the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . This interaction leads to changes in the structure of the target compounds, enabling further reactions to take place.
Biochemical Pathways
The compound affects the epoxide biochemical pathway . By catalyzing the ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides, it influences the downstream effects of these reactions . These effects can include the formation of new compounds, which can have various roles in biochemical processes.
Result of Action
The molecular effect of the compound’s action is the transformation of meso-epoxides and terminal epoxides into different compounds through asymmetric ring-opening and kinetic resolution . On a cellular level, these transformations can lead to various effects, depending on the specific compounds produced and their roles in cellular processes.
Biochemische Analyse
Biochemical Properties
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with enzymes such as epoxide hydrolases and Diels-Alderases, facilitating the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . The compound also engages with proteins involved in the copolymerization of carbon dioxide and epoxides, enhancing the efficiency of these reactions . These interactions are typically characterized by the formation of transient complexes, where the chromium center coordinates with the substrate, leading to the desired enantioselective transformation.
Cellular Effects
The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can affect cellular proliferation and apoptosis, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exerts its effects through several mechanisms. The chromium center of the compound binds to specific sites on enzymes and substrates, facilitating catalytic reactions . This binding often involves coordination with nitrogen and oxygen atoms, stabilizing the transition state and lowering the activation energy of the reaction. The compound can also act as an enzyme inhibitor or activator, depending on the context, by altering the enzyme’s conformation and activity . These interactions can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride can change over time. The compound is relatively stable, with a high melting point and resistance to degradation under standard conditions . Prolonged exposure to light and air can lead to gradual degradation, affecting its catalytic activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve oxidative stress response . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau and then reverse at higher concentrations . These findings highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have downstream effects on cellular energy production, detoxification processes, and biosynthetic pathways.
Transport and Distribution
Within cells and tissues, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other serum proteins, facilitating its distribution throughout the body . Its localization within cells is influenced by its affinity for specific organelles, such as the mitochondria and endoplasmic reticulum . These interactions can affect the compound’s accumulation and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is critical for its activity. The compound is often found in the mitochondria, where it can influence oxidative phosphorylation and reactive oxygen species production . It can also localize to the endoplasmic reticulum, affecting protein folding and stress response pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function and activity within the cell .
Biologische Aktivität
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride, commonly referred to as Jacobsen's catalyst, is a chiral chromium complex that has garnered significant attention in asymmetric synthesis. This compound is characterized by its ability to facilitate various catalytic reactions, particularly in organic chemistry. The following sections provide an overview of its biological activity, mechanisms of action, and applications in research.
- Molecular Formula : C36H52ClCrN2O
- Molecular Weight : 632.26 g/mol
- CAS Number : 164931-83-3
- Appearance : Solid with a melting point of approximately 205-207 °C .
The biological activity of this compound primarily arises from its role as a catalyst in various reactions. Notably:
- Asymmetric Catalysis : This compound is known for its effectiveness in asymmetric Diels-Alder reactions and the kinetic resolution of epoxides. It promotes enantioselective transformations by stabilizing transition states through non-covalent interactions .
- Catalytic Reactions :
Biological Applications
Research has explored the potential biological implications of this compound beyond its synthetic utility. Some significant findings include:
Antioxidant Activity
Studies have indicated that chromium complexes can exhibit antioxidant properties. The presence of the salicylidene moiety is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress .
Anticancer Properties
Preliminary research suggests that chromium complexes may possess anticancer properties. For instance, they have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The mechanism involves the modulation of reactive oxygen species (ROS) levels and the regulation of apoptosis-related proteins.
Case Studies
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The compound serves as a catalyst for numerous important reactions in organic chemistry:
-
Asymmetric Catalysis :
- It is employed in the asymmetric ring-opening of meso-epoxides , allowing for the selective formation of one enantiomer over another.
- It facilitates the kinetic resolution of terminal epoxides , which is crucial in synthesizing chiral compounds.
-
Diels-Alder Reactions :
- Acts as a precatalyst for both asymmetric Diels-Alder and hetero Diels-Alder reactions , which are fundamental in constructing cyclic compounds.
-
Copolymerization :
- Utilized in the copolymerization of carbon dioxide and epoxides , contributing to the development of sustainable materials.
-
Enantioselective Reactions :
- Catalyzes the enantioselective addition of dimethylzinc to aldehydes and the intramolecular addition of tertiary enamides to ketones.
- It is also effective in asymmetric iodocyclization and allylic C-H oxidation of terminal alkenes.
Mechanistic Insights
The effectiveness of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride can be attributed to its ability to interact with various substrates and enzymes:
- The chromium center coordinates with substrates, facilitating the transition state formation necessary for catalytic activity.
- The compound's structure allows it to stabilize reaction intermediates, enhancing reaction rates and selectivity.
Case Studies
Several studies highlight the practical applications of this compound:
- A study demonstrated its effectiveness in asymmetric anti-Mannich reactions, yielding high enantiomeric excesses (ee) in the products.
- Research on copolymerization showed that using this catalyst could significantly increase the yield of polycarbonates from CO2 and epoxides under mild conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride with high enantiopurity?
- Methodology :
- Start with enantiopure (1R,2R)-1,2-diaminocyclohexane, synthesized via resolution using L-(+)-tartaric acid .
- Condense with 3,5-di-tert-butylsalicylaldehyde in ethanol under reflux, followed by metalation with CrCl₃ under inert conditions .
- Purify via recrystallization from dichloromethane/hexane to achieve >99% enantiomeric excess (ee). Monitor purity via NMR and chiral HPLC .
Q. How can the stereochemical integrity of the chromium complex be confirmed post-synthesis?
- Methodology :
- Use circular dichroism (CD) spectroscopy to compare optical activity with known enantiopure standards .
- Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment. For example, the (1R,2R) configuration shows distinct bond angles (e.g., Cr–N ≈ 1.95 Å) and torsion angles in the salen ligand .
Q. What are the key physical properties critical for handling this chromium complex in catalysis?
- Data :
- Molecular weight: 632.28 g/mol; melting point: >350°C (decomposition) .
- Solubility: Sparingly soluble in non-polar solvents (e.g., hexane), moderately soluble in CH₂Cl₂ or THF .
- Stability: Air-sensitive in solution; store under argon at -20°C .
Advanced Research Questions
Q. How does the chromium center influence catalytic activity compared to manganese or cobalt analogs in asymmetric reactions?
- Methodology :
- Compare turnover numbers (TON) and enantioselectivity in benchmark reactions (e.g., epoxidation or cyclopropanation). For instance:
- Cr(III) : TON ~500, 85% ee in asymmetric epoxidation of styrene derivatives .
- Mn(III) : Higher TON (~800) but lower thermal stability .
- Use DFT calculations to analyze metal-ligand bonding (e.g., Cr d-orbital splitting vs. Mn) and transition-state stabilization .
Q. What strategies mitigate ligand decomposition during high-temperature catalytic cycles?
- Methodology :
- Introduce electron-withdrawing groups (e.g., –NO₂) on the salen ligand to enhance thermal stability .
- Optimize reaction conditions: Lower temperature (e.g., 0–25°C) with co-catalysts like N-methylimidazole to reduce ligand oxidation .
Q. How do steric effects from 3,5-di-tert-butyl groups impact enantioselectivity in asymmetric catalysis?
- Methodology :
- Synthesize analogs with varying substituents (e.g., 3,5-di-Me vs. 3,5-di-t-Bu) and compare ee values.
- X-ray crystallography reveals that bulky t-Bu groups enforce a distorted square-planar geometry, reducing racemization .
- Kinetic studies show slower substrate binding with bulkier ligands, favoring enantioselective pathways .
Q. What analytical techniques resolve contradictions in reported catalytic efficiencies across studies?
- Methodology :
- Standardize reaction conditions (e.g., solvent, temperature, substrate ratio) to enable direct comparison.
- Use in-situ IR or EPR spectroscopy to detect active intermediates (e.g., Cr=O species) that may vary between setups .
- Meta-analysis of literature data identifies outliers due to impurities (e.g., residual Mn in Cr complexes) .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Metal Center Variants
Compounds with identical ligands but different metal centers exhibit distinct catalytic behaviors:
Key Findings :
- The Mn(III) variant (Jacobsen catalyst) is renowned for enantioselective epoxidation, achieving >90% enantiomeric excess (ee) in styrene derivatives .
- The Cr(III) complex shows lower activity in epoxidation but is explored in other oxidation processes .
- Al(III) and Co(II) analogs are less studied but exhibit unique thermal stability and redox properties, respectively .
Enantiomeric Pair: (1R,2R) vs. (1S,2S)
The enantiomeric (1S,2S)-chromium(III) chloride complex (CAS 219143-92-7) shares identical physical properties (molecular weight, melting point) but opposite optical rotation ([α]D = +) . Studies comparing enantiomers highlight:
- Stereochemical inversion reverses enantioselectivity in catalysis. For example, (1S,2S)-Mn(III) catalysts produce epoxides with mirrored ee values compared to (1R,2R)-Mn(III) .
- Synthetic utility : Both enantiomers are critical for accessing diverse chiral building blocks in pharmaceuticals .
Ligand-Modified Analogues
Modifications to the salen ligand backbone or substituents alter catalytic performance:
Key Insight : The 3,5-di-t-butyl groups in the chromium complex improve solubility and stabilize transition states via steric shielding .
Eigenschaften
CAS-Nummer |
164931-83-3 |
---|---|
Molekularformel |
C36H54ClCrN2O2- |
Molekulargewicht |
634.3 g/mol |
IUPAC-Name |
chromium;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride |
InChI |
InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m1../s1 |
InChI-Schlüssel |
URIXSIRVKMNVQX-SEILFYAJSA-M |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.